Binimetinib
Overview
Description
Binimetinib, also known as Mektovi, is an uncompetitive, small molecule inhibitor of selective mitogen-activated protein kinase (MEK 1/2). It is used in combination with encorafenib to treat melanoma (skin cancer) that has spread or cannot be removed by surgery . It is only used if the melanoma cells have the BRAF V600E or V600K mutations .
Synthesis Analysis
This compound was originally developed by Array Biopharma Inc. for the treatment of autoimmune diseases where it was discontinued for lack of efficacy in a Phase 2 clinical trial for rheumatoid arthritis . The synthesis of this compound involves multiple steps . The process involves the use of various reagents and conditions, and the final product is obtained after crystallization .
Molecular Structure Analysis
This compound is a member of the class of benzimidazoles that is 1-methyl-1H-benzimidazole which is substituted at positions 4, 5, and 6 by fluorine, (4-bromo-2-fluorophenyl)nitrilo, and N- (2-hydroxyethoxy)aminocarbonyl groups, respectively .
Chemical Reactions Analysis
This compound is metabolically stable, which means it will slowly bioaccumulate after multiple doses . The metabolic stabilities were calculated using intrinsic clearance and in vitro half-life .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C17H15BrF2N4O3 and a molecular weight of 441.2 g/mol . It is a member of benzimidazoles, a member of bromobenzenes, a member of monofluorobenzenes, a hydroxamic acid ester and a secondary amino compound .
Scientific Research Applications
Targeted Cancer Therapy
Binimetinib has been extensively studied for its effectiveness in targeting specific mutations in cancer cells. Its applications span across different types of cancers, demonstrating its potential in personalized medicine.
- Advanced Solid Tumors and Biliary Cancer : A phase 1 study highlighted this compound's manageable safety profile, target inhibition, and dose-proportional exposure, particularly noting encouraging objective responses in patients with biliary cancer (Bendell et al., 2017).
- Metastatic Melanoma : this compound, in combination with encorafenib, has shown to double the progression-free survival (PFS) compared to vemurafenib alone in patients with BRAF-mutated metastatic melanoma, marking a significant advancement in treatment options (Tran & Cohen, 2020).
- Combination Therapy in Advanced Solid Tumors : Research on combining this compound with buparlisib showed promising activity in RAS/BRAF ovarian cancer, despite some intolerable toxicities, suggesting the need for alternative dosing strategies (Bardia et al., 2019).
Enhancing Immune Responses
This compound has been associated with improved outcomes when pre-treated with immunotherapy, especially in advanced melanoma, indicating its potential role in enhancing immune responses against tumors (Dummer et al., 2017).
Pediatric Applications
It has shown activity with manageable toxicities in children without neurofibromatosis type 1 with progressive low-grade glioma, indicating its potential application in pediatric oncology (Robison et al., 2020).
Drug Interaction and Toxicity Studies
Studies on this compound have also focused on its pharmacokinetic interactions, such as its inhibitory effects on cytochrome P450 1A2, providing crucial information on drug interactions and safety profiles (Dong et al., 2021).
Mechanism of Action
Target of Action
Binimetinib, also known as Mektovi, is a potent and selective oral mitogen-activated protein kinase 1/2 (MEK 1/2) inhibitor . MEK1/2 are dual-specificity threonine/tyrosine kinases that play key roles in the activation of the RAS/RAF/MEK/ERK pathway . This pathway is often upregulated in a variety of tumor cell types .
Mode of Action
This compound binds reversibly to and inhibits the activity of MEK1/2 . It is noncompetitive with ATP . This inhibition prevents the activation of MEK1/2 dependent effector proteins and transcription factors .
Biochemical Pathways
The inhibition of MEK1/2 by this compound results in the suppression of the RAS/RAF/MEK/ERK pathway . This may eventually lead to an inhibition of tumor cell proliferation and an inhibition in production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor .
Pharmacokinetics
This compound is primarily metabolized through glucuronidation with UGT1A1 contributing up to 61% of the this compound metabolism . Other pathways of this compound metabolism include N-dealkylation, amide hydrolysis, and loss of ethane-diol from the side chain . Following a single oral dose of 45 mg radiolabeled this compound in healthy subjects, 62% (32% unchanged) of the administered dose was recovered in the feces while 31% (6.5% unchanged) was recovered in the urine .
Result of Action
The inhibition of MEK1/2 by this compound leads to the suppression of the RAS/RAF/MEK/ERK pathway, which may result in the inhibition of tumor cell proliferation . In vitro, this compound inhibited extracellular signal-related kinase (ERK) phosphorylation in cell-free assays as well as viability and MEK-dependent phosphorylation of BRAF-mutant human melanoma cell lines . This compound also inhibited in vivo ERK phosphorylation and tumor growth in BRAF-mutant murine xenograft models .
Safety and Hazards
Binimetinib should be used with caution. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . No overall differences in the safety or effectiveness of this compound were observed in older patients as compared to younger patients .
Future Directions
Binimetinib has been evaluated in over 70 clinical trials in a variety of cancers and was FDA approved in 2018 in combination with encorafenib for the treatment of metastatic melanomas . Current ongoing trials will continue to elucidate these medications and their ultimate impact on melanoma therapy .
properties
IUPAC Name |
6-(4-bromo-2-fluoroanilino)-7-fluoro-N-(2-hydroxyethoxy)-3-methylbenzimidazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWZRVQXLIRSDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)F)C(=O)NOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70209422 | |
Record name | MEK-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Binimetinib, noncompetitive with ATP, binds to and inhibits the activity of MEK1/2. The inhibition of MEK1/2 prevents the activation of MEK1/2-dependent effector proteins and transcription factors. This process can result in the inhibition of growth factor-mediated cell signaling. This may lead to the inhibition of tumor cell proliferation and an inhibition in the production of various inflammatory cytokines including interleukin-1, -6 and tumor necrosis factor. MEK1/2 are themselves threonine and tyrosine kinases that possess a dual specificity. They subsequently contribute critically to the activation of the RAS/RAF/MEK/ERK pathway and are typically upregulated in a number of different tumor cell types. | |
Record name | Binimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
606143-89-9 | |
Record name | ARRY 438162 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=606143-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Binimetinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0606143899 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Binimetinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11967 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | MEK-162 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70209422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-bromo-2-fluoroanilino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Binimetinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/181R97MR71 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.